molecular formula C11H17N3O3 B1443629 3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester CAS No. 1251012-11-9

3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester

Cat. No. B1443629
M. Wt: 239.27 g/mol
InChI Key: JHPPMMMQUMWGOD-UHFFFAOYSA-N
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Description

“3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester” is a chemical compound that falls under the category of pyrazolo[3,4-b]pyridine derivatives . These compounds are known for their significant bioactive properties and are often used in the discovery of potent agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a new and straightforward route from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . The process involves a sequential opening/closing cascade reaction . The amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated as a new-generation solid catalyst with outstanding activity .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves various functional groups. The exact structure would depend on the specific synthesis process and the starting materials used .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve several steps . The use of AC-SO3H as a catalyst plays a crucial role in these reactions .

Scientific Research Applications

X-ray Powder Diffraction in Synthesis

Compounds related to 3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester have been utilized in the synthesis of anticoagulants like apixaban, demonstrating their importance as intermediates. X-ray powder diffraction data for these intermediates provide crucial structural information aiding in the synthesis process and quality control (Qing Wang et al., 2017).

Heterocyclic Chemistry

The creation of libraries of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, highlights the versatility of these compounds in heterocyclic chemistry. Such libraries serve as a foundation for developing new chemical entities with potential application in drug discovery and material science (D. Volochnyuk et al., 2010).

Synthetic Methodologies and Structural Analysis

Research into pyrazole derivatives, closely related to the compound , focuses on synthetic methodologies for generating novel structures and analyzing their properties. Studies include crystal structure and computational studies to understand the stability and reactivity of these compounds, providing insights into their potential applications in medicinal chemistry and material science (Li-qun Shen et al., 2012).

Fluorescence Applications

The development of pyrazolo[1,5-a]pyridine derivatives that exhibit strong fluorescence in solutions illustrates the potential of such compounds in applications requiring fluorescent markers or probes. These could be valuable in biological imaging, sensors, and lighting technologies (Pei Yan et al., 2018).

Future Directions

The future directions in the research of pyrazolo[3,4-b]pyridine derivatives could involve exploring new synthesis methods, studying their bioactive properties in more detail, and developing new pharmaceutical applications .

properties

IUPAC Name

tert-butyl 3-oxo-2,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-7-8(14)9(15)13-12-7/h4-6H2,1-3H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPPMMMQUMWGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 2
3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 4
3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 5
3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester
Reactant of Route 6
3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester

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